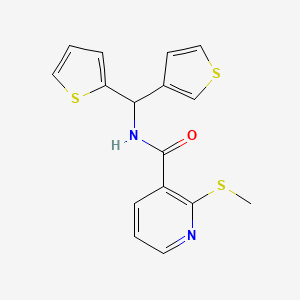

2-(methylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)nicotinamide

CAS No.: 2319838-51-0

Cat. No.: VC4740203

Molecular Formula: C16H14N2OS3

Molecular Weight: 346.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2319838-51-0 |

|---|---|

| Molecular Formula | C16H14N2OS3 |

| Molecular Weight | 346.48 |

| IUPAC Name | 2-methylsulfanyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C16H14N2OS3/c1-20-16-12(4-2-7-17-16)15(19)18-14(11-6-9-21-10-11)13-5-3-8-22-13/h2-10,14H,1H3,(H,18,19) |

| Standard InChI Key | VNEVDHAXTZXQDS-UHFFFAOYSA-N |

| SMILES | CSC1=C(C=CC=N1)C(=O)NC(C2=CSC=C2)C3=CC=CS3 |

Introduction

Synthesis and Structural Analysis

For similar compounds, synthesis often involves palladium-catalyzed cross-coupling reactions or N-acylation reactions, as seen in the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide . Structural analysis typically employs techniques like NMR spectroscopy and X-ray crystallography to confirm the molecular structure.

Biological Activity and Potential Applications

While specific biological activity data for 2-(methylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)nicotinamide are lacking, thiophene derivatives are known to exhibit a range of biological activities, including fungicidal and anticancer properties . The presence of nicotinamide, a form of vitamin B3, might also contribute to biological activity related to energy metabolism or skin health.

Comparison with Similar Compounds

| Compound | Molecular Formula | Key Features |

|---|---|---|

| 2-(methylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)nicotinamide | C16H14N2OS3 | Thiophene and nicotinamide moieties |

| N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | C11H8N2OS2 | Thiophene and acetamide groups |

| (2-(Methylthio)thiophen-3-yl)(phenyl)methanol | Not specified | Thiophene and phenolic groups |

This compound's unique structure, combining thiophene rings with a nicotinamide group, distinguishes it from other thiophene derivatives and suggests potential applications in pharmaceuticals or materials science.

Future Research Directions

Given the limited information available on 2-(methylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)nicotinamide, future research should focus on:

-

Synthesis Optimization: Developing efficient synthesis protocols.

-

Structural Characterization: Employing advanced spectroscopic techniques for detailed structural analysis.

-

Biological Activity Assessment: Investigating potential biological activities, such as antimicrobial or anticancer effects.

-

Application Exploration: Examining potential uses in pharmaceuticals, materials science, or other fields based on its unique chemical structure.

By exploring these avenues, researchers can unlock the full potential of this compound and contribute to advancements in related scientific fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume